3-Butyl-2-({[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-3,4-dihydroquinazolin-4-one
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Overview
Description
The compound “3-Butyl-2-({[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-3,4-dihydroquinazolin-4-one” is a chemical compound that is not widely described in the literature . It contains several functional groups, including a 1,2,4-oxadiazole ring and a quinazolinone ring .
Molecular Structure Analysis
The molecular structure of this compound is characterized by the presence of a 1,2,4-oxadiazole ring and a quinazolinone ring . These rings are connected by a butyl chain and a sulfanyl group .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound are not widely reported in the literature .Scientific Research Applications
Synthesis and Antimicrobial Activity
This compound, part of the quinazolinone derivatives family, has been studied for its potential antimicrobial properties. Quinazolinones are synthesized through various chemical reactions, often involving the formation of Schiff bases and subsequent reactions with aryl isothiocyanates or hydrazine hydrate. These compounds, including closely related derivatives, have been screened for antibacterial and antifungal activities against a range of pathogens such as Escherichia coli, Staphylococcus aureus, Pseudomonas aeruginosa, Staphylococcus pyogenes, Candida albicans, Aspergillus niger, and Aspergillus clavatus. The findings suggest a potential for developing new antimicrobial agents from this chemical class (Desai, Shihora, & Moradia, 2007).
Antituberculosis and Cytotoxicity Evaluation
Further research into the quinazolinone derivatives has expanded into antituberculosis activity and cytotoxicity studies. Specifically, derivatives synthesized through the Friedlander annulation process were evaluated against Mycobacterium tuberculosis H37Rv strains, with some compounds showing notable activity at low concentrations without exhibiting toxic effects on mammalian cell lines. This indicates a promising direction for the development of new antituberculosis medications (Chitra et al., 2011).
Antitumor Activity
The exploration of quinazolinone derivatives has also extended into the realm of cancer research, with some novel 3-benzyl-substituted-4(3H)-quinazolinones being synthesized and assessed for in vitro antitumor activity. These compounds showed promising results, displaying broad-spectrum antitumor activity and, in some cases, selectivity towards certain cancer cell lines. This highlights the potential of quinazolinone derivatives in developing new anticancer therapies (Al-Suwaidan et al., 2016).
Safety and Hazards
Future Directions
Properties
IUPAC Name |
3-butyl-2-[[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]methylsulfanyl]quinazolin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19ClN4O2S/c1-2-3-11-26-20(27)16-9-4-5-10-17(16)23-21(26)29-13-18-24-19(25-28-18)14-7-6-8-15(22)12-14/h4-10,12H,2-3,11,13H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XMTSLURSEXEFJE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1C(=O)C2=CC=CC=C2N=C1SCC3=NC(=NO3)C4=CC(=CC=C4)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19ClN4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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